molecular formula C13H13N5S2 B2620525 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole CAS No. 2415462-43-8

6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole

Cat. No.: B2620525
CAS No.: 2415462-43-8
M. Wt: 303.4
InChI Key: MHFJCEVIJDYIJT-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methylsulfanyl group and a triazolyl-azetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a methylthiolating agent reacts with the benzothiazole core.

    Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition (click chemistry) between an azide and an alkyne.

    Attachment of the Azetidinyl Group: The azetidinyl group is introduced through a nucleophilic substitution reaction, where the triazole ring reacts with an azetidinyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The azetidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted azetidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.

Medicine

In medicinal chemistry, 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is investigated for its potential as an antimicrobial, anticancer, or antiviral agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole core can intercalate with DNA, while the triazole and azetidinyl groups can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylsulfanyl)-2-aminobenzothiazole: Similar core structure but lacks the triazole and azetidinyl groups.

    2-(1,2,3-Triazol-2-yl)benzothiazole: Contains the triazole ring but lacks the methylsulfanyl and azetidinyl groups.

    Azetidinyl-benzothiazoles: Various derivatives with different substituents on the azetidinyl group.

Uniqueness

6-(Methylsulfanyl)-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methylsulfanyl-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S2/c1-19-10-2-3-11-12(6-10)20-13(16-11)17-7-9(8-17)18-14-4-5-15-18/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFJCEVIJDYIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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